2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-5-3-6(8(9,10)11)12-13(5)4-7(14)15/h3H,2,4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDQBCHQROHQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922516-30-1 | |
| Record name | 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 5-Ethyl-3-(trifluoromethyl)-1H-pyrazole
- The pyrazole ring is constructed via cyclocondensation of a 1,3-dicarbonyl compound (such as ethyl trifluoroacetoacetate) with a suitable hydrazine derivative.
- Introduction of the ethyl group at the 5-position is achieved by selecting a 1,3-dicarbonyl precursor with an ethyl substituent.
| Step | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Ethyl trifluoroacetoacetate + Ethyl acetoacetate + Hydrazine hydrate | Reflux in ethanol | 5-Ethyl-3-(trifluoromethyl)-1H-pyrazole | 60–85% |
N-Alkylation with Haloacetic Acid Derivative
- The pyrazole N-1 is alkylated using ethyl bromoacetate or a similar haloacetate in the presence of a base such as potassium carbonate.
Hydrolysis to the Target Acid
- The ester is hydrolyzed under basic conditions to yield the free acetic acid.
| Step | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| 3 | Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate + NaOH | Ethanol/water, reflux, 3 h | This compound | >90% |
- The ester is dissolved in ethanol and treated with an aqueous solution of sodium hydroxide.
- The mixture is refluxed for several hours, then acidified to precipitate the product, which is filtered and purified as needed.
Alternative and Advanced Methods
Microwave-Assisted Synthesis
Green Chemistry Approaches
- Ethanol is preferred as a solvent for its low toxicity and environmental impact.
- Reactions can be performed under solvent-free or aqueous conditions to minimize waste.
Data Table: Summary of Key Preparation Steps
Research Findings and Optimization Notes
- Yield Optimization: Careful control of temperature and stoichiometry in the alkylation step is crucial for maximizing yield and minimizing side products.
- Purification: Products are typically purified by extraction, recrystallization from ethanol/acetone, or chromatography.
- Characterization: Final compounds are confirmed by NMR, MS, and HPLC to ensure purity and structural integrity.
Chemical Reactions Analysis
Types of Reactions
2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can lead to various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that compounds similar to 2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid exhibit antimicrobial properties. Pyrazole derivatives have been studied for their effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .
2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, which are being explored in preclinical studies. Pyrazole derivatives have shown promise in reducing inflammation markers in various biological models, indicating potential therapeutic applications in treating inflammatory diseases .
3. Cancer Research
Recent studies have highlighted the role of pyrazole derivatives in cancer therapy. The ability of these compounds to inhibit specific pathways involved in tumor growth presents a promising avenue for developing new anticancer agents .
Agricultural Applications
1. Herbicidal Activity
The unique chemical structure of this compound has been investigated for its herbicidal properties. Research indicates that similar compounds can effectively control weed species while minimizing harm to crops, making them valuable in sustainable agriculture practices .
2. Plant Growth Regulation
Studies suggest that pyrazole derivatives can act as plant growth regulators, influencing growth patterns and enhancing crop yields under specific conditions. This application is particularly relevant in optimizing agricultural productivity and sustainability .
Material Science
1. Development of Functional Materials
The compound is being explored for its potential use in synthesizing functional materials, including polymers and coatings. Its unique chemical properties can contribute to the development of materials with enhanced durability and resistance to environmental factors .
2. Catalysis
Research into catalysis has identified pyrazole derivatives as potential catalysts for various chemical reactions, including oxidation and reduction processes. Their ability to facilitate these reactions efficiently could lead to advancements in industrial chemistry applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Investigated the effectiveness against E.coli and S.aureus | Showed significant inhibition at low concentrations |
| Anti-inflammatory Research | Evaluated effects on TNF-alpha production | Reduced levels significantly in treated groups |
| Herbicidal Efficacy Study | Tested against common agricultural weeds | Demonstrated >80% control over target species |
Mechanism of Action
The mechanism of action of 2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the pyrazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Pyrazole Acetic Acid Derivatives
a) 2-(5-Oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic Acid (Compound 5)
- Structure : Features a fused cyclopropane-cyclopentane ring system and a ketone group at the 5-position of the pyrazole.
- Synthesis : Derived via saponification of an ethyl ester precursor using 2M NaOH in 2-MeTHF .
- The ketone group increases polarity compared to the ethyl group in the target compound, which may reduce lipophilicity and alter pharmacokinetics .
b) Target Compound vs. Compound 5
| Feature | Target Compound | Compound 5 |
|---|---|---|
| 5-Position | Ethyl | Oxo (ketone) |
| Core Structure | Simple pyrazole | Fused cyclopropane-cyclopentane-pyrazole |
| Synthetic Complexity | Likely moderate (discontinued) | High (multi-step synthesis) |
Thiophene-Functionalized Pyrazoles (Compounds 7a and 7b)
- Structures: 7a: Contains a 2,4-diamino-3-cyanothiophene moiety. 7b: Features an ethyl 2,4-diaminothiophene-5-yl-3-carboxylate group.
- Synthesis: Both synthesized via reactions involving malononitrile or ethyl cyanoacetate with elemental sulfur in 1,4-dioxane .
- Prodrug Potential: The ester in 7b may act as a prodrug, improving bioavailability compared to the carboxylic acid group in the target compound .
Complex Heterocyclic Derivatives (Patent Compounds)
- 1-[(1S,2R,4S)-4-(2,2-Difluoro-ethoxy)-2-ethyl-cyclopentyl]-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl
- 1-[(1S,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyloxy]-2-methyl-propan-2-ol
- Structural Features : Multi-ring systems (pyrrolo-triazolo-pyrazine) with ethyl, trifluoromethyl, and fluoro-ethoxy groups.
- Comparison: Molecular Weight: Higher (>500 Da) vs. Bioactivity: Designed for high target specificity (e.g., kinase inhibition) but may suffer from poor solubility .
Key Findings and Implications
- Target Compound Discontinuation : Likely due to inferior pharmacokinetic properties or synthetic challenges compared to analogs with optimized substituents (e.g., prodrug esters or fused rings) .
- Substituent Impact :
- Trifluoromethyl : Enhances metabolic stability and lipophilicity across all compounds.
- Ethyl vs. Oxo : Ethyl improves lipophilicity, while oxo increases polarity, affecting solubility and binding.
- Synthetic Accessibility : Simpler pyrazoles (e.g., target compound) are easier to synthesize but may lack the bioactivity of complex heterocycles .
Biological Activity
2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS No. 922516-30-1) is a heterocyclic compound characterized by a pyrazole ring with significant potential for various biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is defined by the following chemical characteristics:
- Chemical Formula : CHFNO
- Molecular Weight : 250.22 g/mol
- Structure : Contains an ethyl group at the 5-position and a trifluoromethyl group at the 3-position of the pyrazole ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, improving membrane penetration and binding affinity to biological targets. The pyrazole ring facilitates non-covalent interactions, including hydrogen bonding and π-π stacking, which modulate protein activity and signaling pathways .
Anti-inflammatory Properties
Research indicates that compounds containing pyrazole structures exhibit notable anti-inflammatory effects. For instance, studies have shown that derivatives of pyrazole can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Pyrazole derivatives have demonstrated efficacy against various bacterial strains, indicating that this compound may serve as a lead compound for developing new antimicrobial agents .
Anticancer Activity
Recent studies highlight the anticancer potential of pyrazole derivatives. The compound has been shown to inhibit the proliferation of multiple cancer cell lines, including breast and liver cancer cells. In vitro assays demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Case Studies
Several case studies illustrate the biological activity of similar pyrazole compounds:
-
Study on Anticancer Activity :
- A study synthesized various pyrazole derivatives and evaluated their antiproliferative effects on cancer cell lines.
- Results indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity, particularly against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
- Anti-inflammatory Research :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Pyrazole with trifluoromethyl | Anti-inflammatory, antimicrobial, anticancer |
| Pazopanib | Pyrazole with diverse substitutions | Anticancer (targeting VEGF receptors) |
| Ruxolitinib | Pyrazole with specific modifications | Anticancer (JAK inhibitor) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
